N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide
Übersicht
Beschreibung
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide, also known as Etizolam, is a benzodiazepine analog that has gained popularity in recent years due to its potential therapeutic applications. It was first synthesized in Japan in the 1980s and has since been used as an anxiolytic, hypnotic, and anticonvulsant agent. In
Wirkmechanismus
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a reduction in neuronal excitability, leading to its anxiolytic, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been found to have several biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to reduce the severity and frequency of seizures in animal models. Additionally, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been found to have a low potential for abuse and dependence compared to other benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has several advantages for laboratory experiments, including its high potency and selectivity for the GABA-A receptor. It also has a rapid onset of action and a relatively short half-life, making it useful for studying the acute effects of GABAergic drugs. However, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has several limitations, including its potential for sedation and respiratory depression at high doses. Additionally, its use in animal studies may not be representative of its effects in humans.
Zukünftige Richtungen
There are several future directions for the study of N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide use and its potential for abuse and dependence. Finally, the development of novel benzodiazepine analogs with improved therapeutic profiles and reduced side effects may lead to the discovery of new treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been widely studied for its potential therapeutic applications, including its anxiolytic, hypnotic, and anticonvulsant properties. It has been found to be effective in treating anxiety disorders, insomnia, and epilepsy. Additionally, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been investigated for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-4-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-19-13-11-16(12-14-19)18-17(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXPKUPHJZHOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.